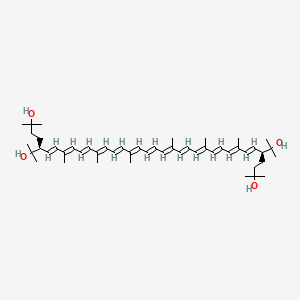
Bacterioruberin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacterioruberin is a C50 carotenoid that is a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a biological pigment and a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a tetrol.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Bacterioruberin exhibits potent antioxidant activity, surpassing that of well-known carotenoids like β-carotene. This capacity is crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Research has demonstrated that this compound can scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage .
Key Findings
- Scavenging Activity : this compound has shown significant scavenging effects against DPPH and ABTS radicals, with IC50 values indicating its high efficacy compared to other antioxidants .
- Mechanism of Action : The compound's antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus preventing cellular damage .
Immunomodulatory Effects
This compound has been studied for its potential to modulate immune responses. This property is particularly relevant in the context of inflammatory diseases and immune system disorders.
Case Studies
- Inflammation Reduction : A study involving macrophage-targeted nanoparticles containing this compound and dexamethasone demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-8) by approximately 65% and 55%, respectively, in an intestinal inflammation model .
- Immune System Regulation : this compound influences the expression of genes involved in apoptosis and cell proliferation, suggesting its role in fine-tuning immune responses .
Antitumoral Applications
The antitumoral properties of this compound have been extensively researched, with promising results indicating its potential as a therapeutic agent against various cancer types.
Research Insights
- Breast Cancer Studies : Extracts rich in this compound have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic genes (CASP3, CASP8) while downregulating oncogenes (MKI67, SOX2) .
- Cell Line Efficacy : In vitro studies demonstrated that this compound extracts reduced cell viability across different breast cancer subtypes, highlighting its broad-spectrum antitumoral activity .
Industrial and Pharmaceutical Applications
Beyond its biological activities, this compound holds potential for various industrial applications, particularly in food preservation, cosmetics, and pharmaceuticals.
Potential Uses
- Food Industry : Due to its antioxidant properties, this compound can be utilized as a natural preservative to enhance the shelf life of food products by preventing oxidative spoilage .
- Cosmetic Products : The compound's ability to protect skin cells from oxidative damage positions it as a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health .
- Pharmaceutical Formulations : this compound's therapeutic potential opens avenues for developing novel drug formulations targeting oxidative stress-related conditions and immune disorders .
Data Summary Table
Eigenschaften
CAS-Nummer |
32719-43-0 |
|---|---|
Molekularformel |
C50H76O4 |
Molekulargewicht |
741.1 g/mol |
IUPAC-Name |
(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol |
InChI |
InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1 |
InChI-Schlüssel |
UVCQMCCIAHQDAF-RNTVPSGKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Synonyme |
bacterioruberin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















